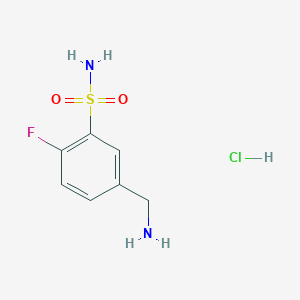

5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in various scientific studies. In

Wissenschaftliche Forschungsanwendungen

Sulfonamide-Based Medicinal Chemistry

Sulfonamides, including derivatives like 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride, have been foundational in developing antimicrobial agents since their introduction as the first synthetic antimicrobial drugs. Their significance extends beyond antibacterial applications, encompassing a wide range of medicinal uses including anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. The versatility of sulfonamide derivatives arises from their chemical structure, which can be modified to enhance bioactivity and broaden their medicinal applications. The research indicates a vibrant field of study focused on sulfonamide compounds, with ongoing efforts to design new drug molecules exhibiting broad-spectrum activity, high efficacy, and low toxicity (He Shichao et al., 2016).

Drug Development and Sulfonamides

The patent landscape for sulfonamides between 2008 and 2012, and continuing into more recent years, reveals an active area of research and development. Innovations have focused on carbonic anhydrase inhibitors (CAIs) for managing conditions like glaucoma, with novel drugs such as apricoxib and pazopanib (multi-targeted receptor tyrosine kinase inhibitors) showcasing significant antitumor activity. This period also saw the development of sulfonamide CAIs incorporating nitric oxide-donating moieties as promising antiglaucoma agents, indicating the potential for sulfonamides in producing selective drugs for various diseases including cancer and inflammatory conditions (F. Carta et al., 2012; I. Gulcin & P. Taslimi, 2018).

Environmental and Health Impacts

Beyond their therapeutic applications, sulfonamides have been examined for their environmental persistence and impact on human health. The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about antimicrobial resistance and potential health risks. Research in this area aims to understand the ecological consequences of sulfonamide pollution and develop strategies to mitigate their negative effects on public health (W. Baran et al., 2011).

Wirkmechanismus

Target of action

The primary targets of a compound depend on its structure and functional groups. For instance, aminomethyl groups are often involved in interactions with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(aminomethyl)-2-fluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S.ClH/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-3H,4,9H2,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXFJFFWWFMJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)S(=O)(=O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)

![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)

![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)